molecular formula C7H3Cl2NO B11909733 4,7-Dichlorobenzo[c]isoxazole

4,7-Dichlorobenzo[c]isoxazole

Cat. No.: B11909733
M. Wt: 188.01 g/mol
InChI Key: XCDPTPFKYZWVEB-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions on the benzo[c]isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds. This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives with additional functional groups, while substitution reactions can yield a variety of substituted isoxazoles .

Scientific Research Applications

4,7-Dichlorobenzo[c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific protein kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

4,7-Dichlorobenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

IUPAC Name

4,7-dichloro-2,1-benzoxazole

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H

InChI Key

XCDPTPFKYZWVEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CON=C2C(=C1)Cl)Cl

Origin of Product

United States

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